Cas no 1203332-82-4 (methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate)

Methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate is a synthetic organic compound featuring a benzothiazole core substituted with a trifluoromethoxy group and a piperazine-linked benzoate ester. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the benzothiazole moiety may contribute to binding affinity in target interactions. The ester functionality offers versatility for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound's purity and stability under standard conditions ensure reliable performance in research applications.
methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate structure
1203332-82-4 structure
商品名:methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate
CAS番号:1203332-82-4
MF:C21H18F3N3O4S
メガワット:465.445534229279
CID:6567175
PubChem ID:45502921

methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate 化学的及び物理的性質

名前と識別子

    • methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate
    • 1203332-82-4
    • methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate
    • methyl 2-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl]benzoate
    • F5653-0077
    • AKOS024516585
    • methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate
    • VU0649736-1
    • インチ: 1S/C21H18F3N3O4S/c1-30-19(29)15-5-3-2-4-14(15)18(28)26-8-10-27(11-9-26)20-25-16-7-6-13(12-17(16)32-20)31-21(22,23)24/h2-7,12H,8-11H2,1H3
    • InChIKey: BQMKRTUDALGRMA-UHFFFAOYSA-N
    • ほほえんだ: S1C2C=C(C=CC=2N=C1N1CCN(C(C2C=CC=CC=2C(=O)OC)=O)CC1)OC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 465.09701172g/mol
  • どういたいしつりょう: 465.09701172g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 32
  • 回転可能化学結合数: 5
  • 複雑さ: 690
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 100Ų

methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5653-0077-10μmol
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate
1203332-82-4
10μmol
$69.0 2023-09-09
Life Chemicals
F5653-0077-10mg
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate
1203332-82-4
10mg
$79.0 2023-09-09
Life Chemicals
F5653-0077-50mg
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate
1203332-82-4
50mg
$160.0 2023-09-09
Life Chemicals
F5653-0077-5mg
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate
1203332-82-4
5mg
$69.0 2023-09-09
Life Chemicals
F5653-0077-15mg
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate
1203332-82-4
15mg
$89.0 2023-09-09
Life Chemicals
F5653-0077-30mg
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate
1203332-82-4
30mg
$119.0 2023-09-09
Life Chemicals
F5653-0077-25mg
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate
1203332-82-4
25mg
$109.0 2023-09-09
Life Chemicals
F5653-0077-75mg
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate
1203332-82-4
75mg
$208.0 2023-09-09
Life Chemicals
F5653-0077-100mg
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate
1203332-82-4
100mg
$248.0 2023-09-09
Life Chemicals
F5653-0077-20μmol
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate
1203332-82-4
20μmol
$79.0 2023-09-09

methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate 関連文献

methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoateに関する追加情報

Research Briefing on Methyl 2-{4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate (CAS: 1203332-82-4)

The compound methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate (CAS: 1203332-82-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and mechanistic insights.

Recent studies have highlighted the role of this compound as a promising scaffold for the development of novel therapeutics, particularly in the context of central nervous system (CNS) disorders. The presence of the trifluoromethoxy group and the benzothiazole moiety in its structure is believed to contribute to its unique pharmacokinetic and pharmacodynamic profiles. Researchers have employed advanced computational modeling and in vitro assays to elucidate its binding affinity for specific neurotransmitter receptors, including serotonin and dopamine receptors.

One of the key findings from a 2023 study published in the Journal of Medicinal Chemistry demonstrated that methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate exhibits high selectivity for the 5-HT2A receptor, a target implicated in various psychiatric and neurological conditions. The study utilized X-ray crystallography to reveal the precise interactions between the compound and the receptor's binding pocket, providing a structural basis for its efficacy.

In addition to its CNS applications, preliminary data from a separate investigation suggest potential anti-inflammatory properties. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, possibly through modulation of the NF-κB signaling pathway. These findings open new avenues for its use in treating inflammatory diseases, though further in vivo studies are required to validate these effects.

The synthesis of methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate has also been optimized in recent years. A 2022 patent application disclosed a novel, high-yield synthetic route that reduces the number of steps and improves overall efficiency. This advancement is critical for scaling up production for preclinical and clinical studies.

Despite these promising developments, challenges remain. The compound's metabolic stability and bioavailability in vivo are areas of ongoing research. Recent pharmacokinetic studies in rodent models have indicated rapid clearance, necessitating the development of prodrug formulations or structural analogs to enhance its therapeutic potential.

In conclusion, methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate represents a multifaceted compound with significant promise in both CNS and anti-inflammatory therapeutics. Continued research into its mechanisms of action, coupled with innovations in synthetic chemistry, will be pivotal in translating these findings into clinical applications.

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